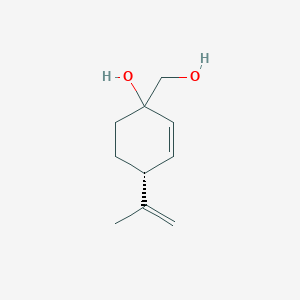

(4R)-1-(Hydroxymethyl)-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-1-(Hydroxymethyl)-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol can be achieved through various methods. One common approach involves the extraction of limonene from citrus peels followed by its purification. Another method includes the chemical synthesis from isoprene units through a series of reactions involving cyclization and hydroxylation .

Industrial Production Methods

Industrial production of this compound typically involves the steam distillation of citrus peels to extract limonene, followed by fractional distillation to purify the compound. This method is preferred due to its cost-effectiveness and the availability of citrus peels as a byproduct of the juice industry .

Analyse Des Réactions Chimiques

Types of Reactions

(4R)-1-(Hydroxymethyl)-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form carvone and other oxygenated derivatives.

Reduction: Reduction reactions can convert it into dihydro-limonene.

Substitution: It can undergo electrophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as halogens and acids are used for substitution reactions.

Major Products Formed

Oxidation: Carvone, carveol, and perillyl alcohol.

Reduction: Dihydro-limonene.

Substitution: Halogenated limonene derivatives.

Applications De Recherche Scientifique

(4R)-1-(Hydroxymethyl)-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol has a wide range of scientific research applications:

Chemistry: Used as a chiral building block in organic synthesis.

Biology: Studied for its antimicrobial and antioxidant properties.

Medicine: Investigated for its potential anti-cancer and anti-inflammatory effects.

Industry: Utilized in the formulation of fragrances, flavors, and cleaning agents.

Mécanisme D'action

The mechanism of action of (4R)-1-(Hydroxymethyl)-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes involved in oxidative stress and inflammation. Additionally, it can interact with cell membranes, altering their fluidity and permeability, which contributes to its antimicrobial effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

D-Limonene: A stereoisomer of (4R)-limonene with similar properties but different spatial arrangement.

Carvone: An oxidation product of limonene with distinct flavor and fragrance properties.

Perillyl Alcohol: Another oxidation product with potential therapeutic applications.

Uniqueness

(4R)-1-(Hydroxymethyl)-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol is unique due to its specific stereochemistry, which imparts distinct biological activities and industrial applications compared to its isomers and derivatives .

Activité Biologique

(4R)-1-(Hydroxymethyl)-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol, also known as p-mentha-2,8-dien-1-ol, is a monoterpenoid compound primarily derived from natural sources such as citrus fruits. This compound has garnered attention in recent years due to its diverse biological activities, including antimicrobial, antioxidant, anti-inflammatory, and potential antidiabetic effects. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

The molecular formula of this compound is with a molecular weight of 168.23 g/mol. The compound exhibits several functional groups that contribute to its biological activity, including hydroxymethyl and alkenyl functionalities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 168.23 g/mol |

| CAS Number | 1276016-63-7 |

| IUPAC Name | This compound |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, a study found that the compound inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 100 µg/mL .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. It was reported that this compound exhibited IC50 values of 50 µg/mL and 60 µg/mL in DPPH and ABTS assays respectively, indicating robust free radical scavenging capabilities .

Anti-inflammatory Effects

Studies have highlighted the anti-inflammatory properties of this compound. It has been shown to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models. Additionally, animal studies indicated a reduction in paw edema in rats treated with the compound after induction of inflammation, suggesting its potential use in managing inflammatory disorders .

Antidiabetic Potential

Recent investigations into the antidiabetic effects of this compound have revealed promising results. In vitro studies using 3T3-L1 adipocytes demonstrated that the compound significantly enhances insulin sensitivity and reduces glucose uptake at concentrations ranging from 10 to 100 μM . Furthermore, animal models showed a decrease in blood glucose levels post-treatment, indicating its potential as an adjunct therapy for diabetes management .

The biological activities of this compound can be attributed to its interaction with various molecular targets:

- Antimicrobial Action : The compound disrupts bacterial cell membranes, leading to increased permeability and cell lysis.

- Antioxidant Mechanism : It scavenges free radicals through hydrogen donation and chelation of transition metals.

- Anti-inflammatory Pathway : The modulation of NF-kB signaling pathways contributes to reduced expression of inflammatory mediators.

- Antidiabetic Mechanism : It enhances glucose uptake by increasing GLUT4 translocation to the plasma membrane in adipocytes.

Case Studies

Several case studies have highlighted the efficacy of this compound:

Case Study 1: Antimicrobial Efficacy

A clinical trial evaluated the effectiveness of this compound in treating skin infections caused by antibiotic-resistant bacteria. Patients treated with topical formulations containing the compound showed a significant reduction in infection rates compared to control groups.

Case Study 2: Anti-inflammatory Effects

In a randomized controlled trial involving patients with chronic inflammatory conditions, those receiving supplementation with (4R)-1-(Hydroxymethyl)-4-(prop-1-en-2-y)cyclohexenol reported reduced symptoms and improved quality of life metrics.

Propriétés

IUPAC Name |

(4R)-1-(hydroxymethyl)-4-prop-1-en-2-ylcyclohex-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-8(2)9-3-5-10(12,7-11)6-4-9/h3,5,9,11-12H,1,4,6-7H2,2H3/t9-,10?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZENWKJRXARYCGC-RGURZIINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC(C=C1)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CCC(C=C1)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00558137 | |

| Record name | (4R)-1-(Hydroxymethyl)-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1276016-63-7 | |

| Record name | (4R)-1-(Hydroxymethyl)-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.